molecular formula C20H21N3O5 B14303436 N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide CAS No. 113459-98-6

N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide

Cat. No.: B14303436
CAS No.: 113459-98-6
M. Wt: 383.4 g/mol
InChI Key: VXPZEAXCFDTHPN-UHFFFAOYSA-N
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Description

N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyloxy group, a nitro group, and a phenylcarbamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a reaction between the nitrobenzene derivative and phenyl isocyanate.

    Cyclohexyloxy Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions with heat.

Major Products

    Reduction: Formation of N-(Cyclohexyloxy)-4-amino-N-(phenylcarbamoyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of 4-nitrobenzoic acid and phenylcarbamoyl amine.

Scientific Research Applications

N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcarbamoyl group may also interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexyloxy)-4-nitrobenzamide: Lacks the phenylcarbamoyl group.

    N-(Phenylcarbamoyl)-4-nitrobenzamide: Lacks the cyclohexyloxy group.

    4-Nitro-N-(phenylcarbamoyl)benzamide: Lacks the cyclohexyloxy group.

Uniqueness

N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is unique due to the presence of all three functional groups (cyclohexyloxy, nitro, and phenylcarbamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

113459-98-6

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-cyclohexyloxy-4-nitro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C20H21N3O5/c24-19(15-11-13-17(14-12-15)23(26)27)22(28-18-9-5-2-6-10-18)20(25)21-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,21,25)

InChI Key

VXPZEAXCFDTHPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)ON(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Origin of Product

United States

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